4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3S/c1-7-13-10(17-14-7)6-12-18(15,16)9-4-2-8(11)3-5-9/h2-5,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATBAKDMMMVXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide typically involves the following steps:
Formation of 3-methyl-1,2,4-oxadiazole: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The 3-methyl-1,2,4-oxadiazole is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzenesulfonamides can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxadiazole derivatives.
Scientific Research Applications
Antibacterial Activity
The compound exhibits significant antibacterial properties, making it a candidate for the development of new antibiotics.
Table 1: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting potential for clinical applications in treating infections caused by resistant strains.
Antifungal Properties
Research has indicated that compounds containing the oxadiazole moiety can exhibit antifungal activity. A study demonstrated that derivatives of this compound showed effectiveness against various fungal pathogens, indicating its potential use in antifungal therapies.
Anti-inflammatory Effects
Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Several studies have documented the efficacy of this compound in laboratory settings:
Case Study 1: Antibacterial Testing
A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics. This suggests that it could be developed into a novel therapeutic agent.
Case Study 2: Anti-inflammatory Research
In vitro studies showed that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory drug.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Electronic and Steric Effects
- The target compound’s methyl-oxadiazole substituent provides moderate electron-withdrawing effects due to the oxadiazole’s electronegative atoms, which may enhance binding to polar enzyme active sites. In contrast, the phenyl-isoxazole derivative introduces strong electron-withdrawing and π-π stacking capabilities via its aromatic phenyl group.
Lipophilicity and Solubility
- The fluorinated benzyl-sulfanyl-triazole compound exhibits the highest molar mass (452.95 g/mol) and lipophilicity due to its fluorinated benzyl and allyl groups, likely reducing aqueous solubility. The target compound and sulfanyl-triazole analog have lower molecular weights, suggesting better solubility profiles.
Biological Activity
4-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities. The presence of the 3-methyl-1,2,4-oxadiazole ring enhances its biological profile, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C10H10ClN3O2S. Its structure includes:
- A benzene ring substituted with a sulfonamide group .
- A 3-methyl-1,2,4-oxadiazole moiety that contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
Antibacterial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial properties. The mechanism involves:
Anticancer Properties
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The proposed mechanisms include:
- Disruption of cellular signaling pathways that promote cell survival and proliferation.
Biological Activity Studies
Several studies have investigated the biological activities of this compound and related compounds:
Experimental Findings
- Antimicrobial Screening : In vitro tests against various bacterial strains demonstrated that this compound exhibits growth inhibition comparable to established antibiotics .
- Cardiovascular Effects : A study on sulfonamide derivatives indicated that certain compounds could affect perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential applications in cardiovascular therapeutics .
- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in disease pathways. Results showed favorable interactions with key enzymes related to bacterial resistance mechanisms .
Data Table: Biological Activity Overview
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) similar to that of traditional sulfonamides.
Case Study 2: Cardiovascular Impact
In an isolated rat heart model, the compound was tested for its effects on coronary resistance. The results showed a statistically significant reduction in coronary resistance when treated with the compound compared to controls, suggesting potential therapeutic benefits in managing hypertension .
Q & A
Q. What are the common synthetic routes for 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
The compound is typically synthesized via coupling reactions between 4-chlorobenzenesulfonyl chloride and (3-methyl-1,2,4-oxadiazol-5-yl)methanamine. Key steps include:
- Sulfonamide Formation : React the sulfonyl chloride with the amine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) at 0–25°C for 12–24 hours .
- Oxadiazole Ring Preparation : Pre-synthesize the oxadiazole moiety using cyclization of amidoximes with carboxylic acid derivatives, followed by purification via column chromatography . Optimization involves adjusting stoichiometry, temperature, and solvent polarity to improve yields (>70%) and minimize byproducts like unreacted sulfonyl chloride.
Q. How can researchers structurally characterize this compound and validate its purity?
Use a combination of:
- Spectroscopy : H/C NMR to confirm proton/environment assignments (e.g., sulfonamide NH at δ 8–10 ppm, oxadiazole CH at δ 2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHClNOS; exact mass 326.02 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL (space group, bond angles, and torsion angles) . Purity is validated via HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.4% theoretical values).
Q. What biological activities are associated with this compound, and what are the proposed mechanisms?
The compound exhibits:
- Antimicrobial Activity : Inhibition of microbial enzymes (e.g., dihydropteroate synthase) via sulfonamide binding to pterin pockets .
- Enzyme Modulation : Oxadiazole-mediated interactions with metalloenzymes (e.g., carbonic anhydrase) through coordination to active-site zinc ions .
- Cellular Uptake : Enhanced bioavailability due to the oxadiazole ring’s lipophilicity (logP ~2.1) and sulfonamide solubility . Assays include MIC (minimum inhibitory concentration) testing and enzyme inhibition kinetics (IC values).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to:
- Calculate HOMO-LUMO gaps (predicting charge transfer interactions; ~4–5 eV for sulfonamide-oxadiazole systems) .
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as hydrogen-bond acceptors) .
- Simulate reaction pathways for derivative synthesis (e.g., substituent effects on cyclization energy barriers) . Software: Gaussian or ORCA with a 6-31G(d,p) basis set.
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., fixed pH, temperature) for MIC or enzyme inhibition tests .
- Structural Polymorphism : Use X-ray crystallography to confirm the dominant conformation (e.g., oxadiazole ring planarity affecting target binding) .
- Metabolic Stability : Perform ADME studies (e.g., microsomal stability assays) to rule out rapid degradation masking true activity .
Q. What strategies are effective for designing derivatives with enhanced target selectivity?
Rational modifications include:
- Sulfonamide Substituents : Introduce electron-withdrawing groups (e.g., -CF) to strengthen hydrogen bonding with enzyme active sites .
- Oxadiazole Modifications : Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to improve steric complementarity .
- Linker Optimization : Adjust methylene spacer length between sulfonamide and oxadiazole to balance flexibility/rigidity . Validate via molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA).
Methodological Guidance
Q. How can crystallographic data (SHELX) refine the compound’s structure for mechanistic studies?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Cl, S).
- Refinement : Apply SHELXL’s least-squares method to optimize thermal parameters (R < 0.05 for high-resolution data) .
- Validation : Check for voids (PLATON) and hydrogen-bond networks (e.g., sulfonamide N–H···O interactions) .
Q. What in vitro models are suitable for evaluating pharmacokinetic properties?
- Permeability : Caco-2 cell monolayers (apparent permeability coefficient, P > 1 × 10 cm/s indicates good absorption) .
- Metabolic Stability : Liver microsomes (human/rat) to calculate intrinsic clearance (Cl < 10 mL/min/kg desirable) .
- Plasma Protein Binding : Equilibrium dialysis (unbound fraction >5% for therapeutic efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
